アレノブファギン

概要

説明

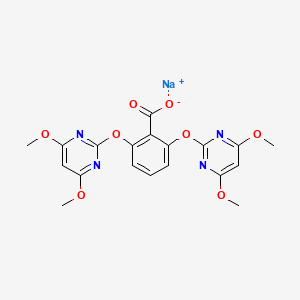

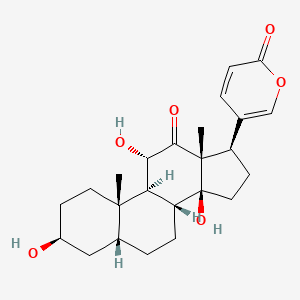

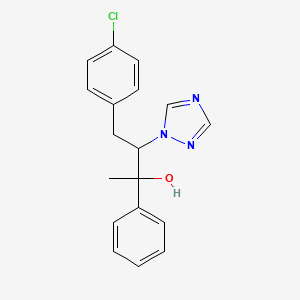

アレノブファギンは、Bufo gargarizansやBufo melanostictusなどの特定のカエル種の毒から得られる、心臓毒性のあるブファノリドステロイドです 。 この化合物は、心臓に対する強力な作用と潜在的な抗がん特性のために、伝統的に漢方薬で使用されてきました .

2. 製法

合成ルートと反応条件: アレノブファギンは、ステロイド構造の修飾を含むさまざまな化学反応によって合成できます。

工業生産方法: アレノブファギンの工業生産は、多くの場合、カエルの毒からの抽出に続き、精製プロセスが行われます。 毒は回収され、乾燥され、溶媒抽出にかけられ、アレノブファギンやその他のブファジエノライドが分離されます .

科学的研究の応用

Arenobufagin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Explored for its potential anticancer properties, particularly in liver and lung cancers.

Industry: Utilized in the development of cardiotonic drugs and other therapeutic agents.

作用機序

アレノブファギンは、主に心筋細胞のNa+/K+ ATPaseポンプを阻害することにより作用し、細胞内カルシウム濃度の上昇につながります。 これは、心臓の収縮力を高めますが、高用量では心臓毒性を引き起こす可能性もあります 。 さらに、アレノブファギンは、p62-Keap1-Nrf2経路を含むさまざまな分子経路を通じて、がん細胞のアポトーシスとオートファジーを誘導することが示されています .

6. 類似の化合物との比較

アレノブファギンは、ブファリン、シノブファギン、ヘレブリゲニンなどの化合物を含むブファジエノライドファミリーに属しています 。 これらの化合物と比較して、アレノブファギンは、治療目的と研究目的の両方に役立つ、ユニークな強心作用と抗がん特性を示しています .

類似の化合物:

- ブファリン

- シノブファギン

- ヘレブリゲニン

アレノブファギンの独特の分子構造と生物学的活性は、他のブファジエノライドとは異なり、さまざまな科学的および医学的用途におけるその可能性を強調しています .

生化学分析

Biochemical Properties

Arenobufagin plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit the sodium-potassium adenosine triphosphatase (Na+/K±ATPase), which is crucial for the transport of water and electrolytes across cell membranes under physiological conditions . This interaction affects the balance of ions in the cell, leading to a series of biochemical reactions.

Cellular Effects

Arenobufagin has significant effects on various types of cells and cellular processes. It has been shown to induce mitochondria-mediated apoptosis in hepatocellular carcinoma (HCC) cells, with decreasing mitochondrial potential, as well as increasing Bax/Bcl-2 expression ratio, Bax translocation from cytosol to mitochondria . It also induces autophagy in HepG2/ADM cells .

Molecular Mechanism

Arenobufagin exerts its effects at the molecular level through several mechanisms. It induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of the PI3K/Akt/mTOR pathway . This involves cross talk between apoptosis and autophagy via inhibition of the PI3K/Akt/mTOR pathway .

Temporal Effects in Laboratory Settings

Over time, Arenobufagin has shown to significantly inhibit tumor growth in vivo . It inhibits ferroptosis-related proteins Nrf2 and COX-2 in a dose-dependent manner and decreases the levels of reduced glutathione (GSH) and superoxide dismutase (T-SOD) in tissues, while increasing the level of reduced malondialdehyde (MDA) .

Dosage Effects in Animal Models

In animal models, the effects of Arenobufagin vary with different dosages. It has been found to significantly inhibit tumor growth in vivo . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Arenobufagin is involved in several metabolic pathways. It has been found to regulate the p62-Keap1-Nrf2 pathway . This regulation promotes autophagy-dependent ferroptosis of HepG2 cells by inducing autophagy .

Transport and Distribution

Given its ability to inhibit the Na+/K±ATPase, it can be inferred that it may affect the transport of ions across cell membranes .

Subcellular Localization

Arenobufagin has been shown to induce mitochondria-mediated apoptosis in HCC cells . This suggests that it localizes to the mitochondria where it interacts with proteins such as Bax and Bcl-2

準備方法

Synthetic Routes and Reaction Conditions: Arenobufagin can be synthesized through various chemical reactions involving the modification of steroidal structures.

Industrial Production Methods: Industrial production of arenobufagin often involves the extraction from toad venom, followed by purification processes. The venom is collected, dried, and subjected to solvent extraction to isolate arenobufagin and other bufadienolides .

化学反応の分析

反応の種類: アレノブファギンは、次のを含むいくつかのタイプの化学反応を受けます。

酸化: アレノブファギンは、さまざまな酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、ラクトン環または他の官能基を修飾できます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます .

主要な生成物: これらの反応から生成される主要な生成物には、酸化されたアレノブファギン誘導体、アレノブファギンの還元型、および生物学的活性が修飾された置換されたアレノブファギン化合物があります .

4. 科学研究への応用

アレノブファギンは、幅広い科学研究への応用があります。

化学: ステロイド化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: アポトーシスやオートファジーを含む細胞プロセスに対する影響が調査されています。

類似化合物との比較

特性

IUPAC Name |

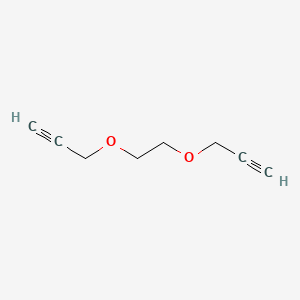

5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDCRWYOMWSTFC-AZGSIFHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963565 | |

| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-74-4 | |

| Record name | Arenobufagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arenobufagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARENOBUFAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R42QLM25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)

![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)